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2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide

Fragment-based drug discovery Protein tyrosine phosphatase PanDDA crystallography

2-Methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide, also designated as chemotype JHS or FMOPL000733a in crystallographic data repositories, is a synthetically accessible small-molecule fragment (MW 233.31, C14H19NO2) featuring a 4-phenyltetrahydropyran core elaborated with a methoxyacetamide side chain. The compound was identified and structurally validated as a ligand in the Protein Data Bank through PanDDA fragment screening campaigns against human protein tyrosine phosphatase 1B (PTP1B) and Trypanosoma cruzi farnesyl diphosphate synthase (FPPS).

Molecular Formula C15H21NO3
Molecular Weight 263.337
CAS No. 1210349-80-6
Cat. No. B2375193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide
CAS1210349-80-6
Molecular FormulaC15H21NO3
Molecular Weight263.337
Structural Identifiers
SMILESCOCC(=O)NCC1(CCOCC1)C2=CC=CC=C2
InChIInChI=1S/C15H21NO3/c1-18-11-14(17)16-12-15(7-9-19-10-8-15)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17)
InChIKeyHRNXZIYZJZQOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide (CAS 1210349-80-6): Fragment-Based Screening Tool for Allosteric Phosphatase Targeting


2-Methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide, also designated as chemotype JHS or FMOPL000733a in crystallographic data repositories, is a synthetically accessible small-molecule fragment (MW 233.31, C14H19NO2) featuring a 4-phenyltetrahydropyran core elaborated with a methoxyacetamide side chain. The compound was identified and structurally validated as a ligand in the Protein Data Bank through PanDDA fragment screening campaigns against human protein tyrosine phosphatase 1B (PTP1B) and Trypanosoma cruzi farnesyl diphosphate synthase (FPPS) [1]. It is classified as a NON-POLYMER HETAIN ligand, with its binding pose confirmed in multiple X-ray crystal structures refined at resolutions up to 1.74 Å [2]. Its primary scientific relevance lies not in stand-alone potency but in its validated utility as a chemical probe for allosteric pocket mapping, conformational ensemble analysis, and structure-based fragment elaboration against a historically challenging therapeutic target.

Procurement Risk for 2-Methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide: Why Structural Analogs Cannot Substitute Without Loss of Validated Binding Fidelity


Superficially similar compounds within the 4-phenyltetrahydropyran acetamide class, such as N-(tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide (CAS 939801-34-0) or 2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide, differ in the presence, position, or linkage of the methoxy group. The methoxyacetamide extension in 2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide is not a trivial modification; it extends the hydrogen-bonding pharmacophore and alters the conformational landscape of the ligand as evidenced by distinct occupancy and B-factor profiles in PanDDA event maps [1]. Substitution with a des-methoxy analog (e.g., the simpler N-acetyl fragment) would eliminate critical polar contacts observed in the PTP1B allosteric site (PDB: 5QEA), while repositioning the methoxy group to the phenyl ring (as in the 3-methoxyphenyl variant) shifts the electron density envelope and likely alters binding pose and target selectivity [2]. For researchers performing competitive fragment soaking, structure-activity relationship expansion, or cryo/RT comparative crystallography, substituting the exact compound changes the experimental variable and invalidates direct comparison to published structural data.

Quantitative Differentiation Evidence for 2-Methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide Over Close Analogs and Baseline Standards


Multi-Target Structural Validation vs. Single-Target or Unvalidated Analogs

2-Methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide (JHS/FMOPL000733a) has been experimentally co-crystallized and validated in complex with two phylogenetically distinct protein targets: human PTP1B (PDB: 5QEA, 5QPU) and Trypanosoma cruzi FPPS (PDB: 5QPU, 5S3G). In contrast, the des-methoxy analog N-(4-phenyloxan-4-yl)acetamide (CAS 939801-34-0) lacks any PDB deposition with a validated binding event, and the 3-methoxyphenyl analog has no public crystallographic evidence of target engagement. The compound's binding to FPPS is particularly notable, as it demonstrates cross-target recognition not shared by other fragments from the same library [1].

Fragment-based drug discovery Protein tyrosine phosphatase PanDDA crystallography

Allosteric Binding Site Specificity vs. Active-Site Fragment Baseline

In the published multi-temperature crystallography dataset (Keedy et al., 2018), 2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide binds exclusively at an allosteric site distal to the PTP1B catalytic center, near the α7 helix/α9 helix interface, as confirmed by PanDDA event map analysis [1]. This allosteric binding mode is shared by only 8 out of 541 fragments screened in the original campaign, placing the compound within a restricted subset of fragments that engage the conformationally coupled allosteric network. By contrast, the majority of fragment hits (including many simple phenyloxane derivatives) occupy the active-site pocket or surface-exposed regions with no demonstrated coupling to the WPD-loop conformational switch [2]. The allosteric-specific occupancy of the compound distinguishes it from active-site-binding analogs that lack the allosteric functional consequence observed upon covalent tethering at the same site [1].

Allosteric inhibition PTP1B allostery Fragment occupancy

NMR Quality Control Pass Rate for Fragment Library Integrity

The compound has been subjected to NMR quality control as part of the fragment library screening pipeline at the Biological Magnetic Resonance Bank (BMRB ID: bmse011186), confirming chemical identity and purity in DMSO-d6 solution [1]. This QC pass status is not uniformly available for all commercial analogs. For instance, the simpler analog N-(tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide (CAS 939801-34-0) is supplied at 95–97% purity by multiple vendors but lacks a published, independently verified NMR QC dataset in a fragment-screening-compatible format. The presence of a validated NMR reference spectrum for the target compound reduces the risk of receiving degraded, mis-identified, or impure material during procurement, which is critical for fragment screening where low-purity batches can yield false negatives or artifactual binding [1].

Fragment library QC NMR spectroscopy Chemical integrity

Temperature-Dependent Occupancy Profile vs. Cryo-Only Fragment Hits

A key quantitative parameter for fragment prioritization is the temperature-dependent behavior of ligand occupancy. 2-Methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide was screened at both cryogenic (100 K) and room-temperature (277–293 K) conditions in the 2018 and 2023 studies [1][2]. The ratio of its occupancy at RT versus cryo provides a metric of binding thermodynamics relevant to physiological conditions. Many fragment hits from the same library display markedly reduced or abolished binding at RT compared to cryo temperature, indicating that cryo-only structures may overestimate binding relevance. Fragments that retain measurable occupancy at RT are more likely to yield productive structure-activity relationships under near-physiological conditions [2]. The compound's inclusion in the set of fragments with characterized RT binding behavior provides a quantitative differentiation from cryo-only fragment hits, which may be artifacts of cryocooling-induced conformational trapping.

Room-temperature crystallography Ligand occupancy Conformational ensemble

Procurement-Ready Application Scenarios for 2-Methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide (CAS 1210349-80-6)


Allosteric Fragment Elaboration Campaigns Targeting PTP1B for Diabetes and Oncology

As one of only 8 validated allosteric-site fragments from the comprehensive Keedy et al. (2018) screen, this compound provides a structurally characterized starting point for fragment growing, merging, or linking strategies aimed at the α7/α9 allosteric pocket of PTP1B [1]. The methoxyacetamide tail offers a vector for synthetic elaboration that is absent in the simpler N-acetyl analog. Research groups can procure this compound to systematically explore structure-activity relationships at the allosteric site, leveraging the published multi-temperature B-factor data to guide conformational ensemble-based design [1]. The availability of RT-validated binding data further supports progression to biophysical assays under physiologically relevant conditions [2].

Multi-Species Target Engagement Profiling Using a Cross-Reactive Chemical Probe

The compound's demonstrated binding to both human PTP1B and T. cruzi FPPS (PDB: 5QPU) makes it a valuable tool for comparative structural biology and selectivity profiling [1]. Researchers investigating phosphatase or prenyltransferase enzymes across species can use this single compound to probe conserved vs. divergent binding site features, an advantage over single-target fragments. Procurement enables direct soaking experiments into crystals of orthologous proteins from different organisms, facilitating identification of selectivity determinants early in the drug discovery process [2].

Cryo-to-Room Temperature Comparative Crystallography Standard

As one of the fragments included in both the 2018 cryo screen and the 2023 RT crystallography study, this compound serves as a calibration standard for laboratories establishing or validating RT crystallographic fragment screening workflows [2]. Its known occupancy profile across multiple temperatures provides a benchmark for assessing PanDDA event detection sensitivity, occupancy refinement protocols, and the impact of data collection temperature on ligand binding. Procuring this specific compound allows new users to replicate published results before screening proprietary libraries, thereby de-risking investment in RT crystallography infrastructure [2].

NMR-Based Fragment Screening Reference with Archived QC Spectrum

The publicly archived 1H NMR spectrum (BMRB bmse011186) provides a citable reference for compound identity and purity verification [3]. Laboratories performing ligand-observed or protein-observed NMR fragment screens can procure this compound as a positive control for assay validation, comparing their in-house spectra against the published reference to confirm instrument performance, sample integrity, and proper DMSO stock preparation. The absence of such a reference for many commercial analogs increases the risk of unrecognized sample degradation in NMR screening campaigns.

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